

# Analytical methods for "Dimethyl-2-methylsulfonylazelate" quantification

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## Compound of Interest

Compound Name: *Dimethyl-2-methylsulfonylazelate*

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An Application Note and Protocol for the Quantification of **Dimethyl-2-methylsulfonylazelate**

## Abstract

This document provides a comprehensive guide to the quantitative analysis of **Dimethyl-2-methylsulfonylazelate**, a novel small molecule with potential applications in pharmaceutical development. Given the absence of established public methods for this specific analyte, this application note details two robust analytical protocols developed from first principles: a primary High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity quantification in complex matrices, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for orthogonal validation and purity assessment. The methodologies are grounded in established analytical chemistry principles and adhere to international validation standards, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).<sup>[1][2][3]</sup> This guide is intended for researchers, analytical scientists, and quality control professionals engaged in drug discovery, development, and manufacturing.

## Introduction and Analyte Profile

**Dimethyl-2-methylsulfonylazelate** is a diester derivative of azelaic acid, featuring a methylsulfonyl group at the C-2 position. This functionalization introduces polarity and a sulfur moiety, which may impart unique chemical and biological properties relevant to pharmaceutical applications. The accurate quantification of this molecule is paramount for pharmacokinetic studies, formulation development, stability testing, and quality control.

The analytical challenge lies in the molecule's lack of a strong native chromophore, rendering standard UV-Vis detection methods insufficiently sensitive for many applications. Therefore, mass spectrometry-based techniques are the preferred approach, offering superior sensitivity and selectivity.[4][5]

#### Analyte Properties:

Property	Value
Chemical Name	Dimethyl-2-methylsulfonylazelate
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>6</sub> S
Molecular Weight	294.37 g/mol
Chemical Structure	CH <sub>3</sub> OOC-(CH <sub>2</sub> ) <sub>6</sub> -CH(SO <sub>2</sub> CH <sub>3</sub> )-COOCH <sub>3</sub>
Predicted Properties	Moderately polar, soluble in organic solvents, potentially volatile.

## Principle of Analysis: Selecting the Right Technology

Two primary methods are presented, each leveraging a different separation and detection principle to provide a comprehensive analytical toolkit.

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is the recommended primary technique for quantification, especially at low concentrations or in complex biological matrices. LC separates the analyte from matrix components based on its polarity.[4] Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by employing Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and a unique fragment ion is monitored.[4] This "gold standard" approach minimizes interferences and ensures reliable quantification.[6]
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This method serves as an excellent orthogonal or confirmatory technique. It is particularly useful for assessing the purity of the drug substance or for analyses where an aqueous mobile phase is undesirable. The analyte's dimethyl ester form imparts sufficient volatility for GC analysis.[7][8] Separation

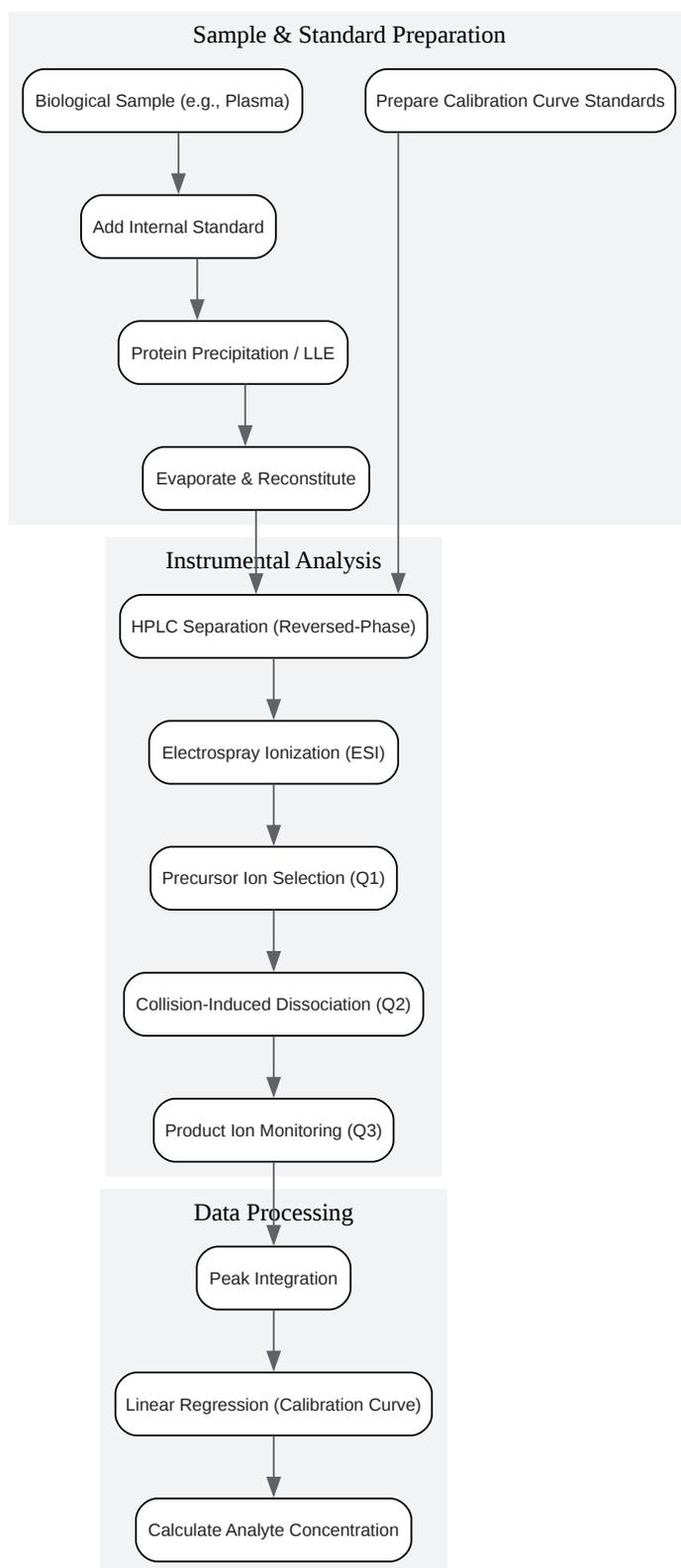
occurs based on boiling point and polarity in the gas phase, followed by mass spectrometric detection, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[8]

## PART I: Primary Method — LC-MS/MS Protocol for High-Sensitivity Quantification

This protocol is optimized for the quantification of **Dimethyl-2-methylsulfonylazelate** in a biological matrix such as human plasma, but it can be adapted for other sample types.

### Experimental Workflow

The overall workflow for the LC-MS/MS analysis is depicted below.



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Caption: LC-MS/MS workflow from sample preparation to final quantification.

## Materials and Instrumentation

- HPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
- Mass Spectrometer: SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent tandem mass spectrometer.
- Analytical Column: Phenomenex Kinetex C18 (2.6  $\mu\text{m}$ , 100  $\text{\AA}$ , 100 x 2.1 mm) or equivalent reversed-phase column.
- Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 M $\Omega$ -cm), **Dimethyl-2-methylsulfonylazelate** reference standard, and a suitable stable isotope-labeled internal standard (SIL-IS), if available.

## Step-by-Step Protocol

### 1. Standard Solution Preparation:

- Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standards: Prepare a series of working standards by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water. These will be used to spike into a blank matrix to create the calibration curve.

### 2. Sample Preparation (from Plasma):

- Thaw plasma samples and vortex to ensure homogeneity.
- To 100  $\mu\text{L}$  of plasma in a microcentrifuge tube, add 20  $\mu\text{L}$  of internal standard working solution.
- Add 400  $\mu\text{L}$  of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu\text{L}$  of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
- Transfer to an autosampler vial for injection.

### 3. LC-MS/MS Instrumental Conditions:

Parameter	Recommended Setting
Column	Phenomenex Kinetex C18 (2.6 $\mu$ m, 100 x 2.1 mm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40°C
Gradient Program	5% B to 95% B over 5 min; hold at 95% B for 2 min; re-equilibrate
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temp.	550°C
IonSpray Voltage	5500 V
MRM Transitions	Analyte: 295.1 -> 263.1 (Quantifier), 295.1 -> 199.1 (Qualifier)
Internal Standard: (To be determined based on SIL-IS)	
Collision Energy	Optimize for each transition (typically 15-35 eV)

Note: MRM transitions are predictive based on the analyte's structure ( $[M+H]^+ = 295.1$ ). The quantifier (263.1) corresponds to a loss of methanol, a common fragmentation for methyl esters. These must be empirically optimized on the specific instrument.

## Method Validation

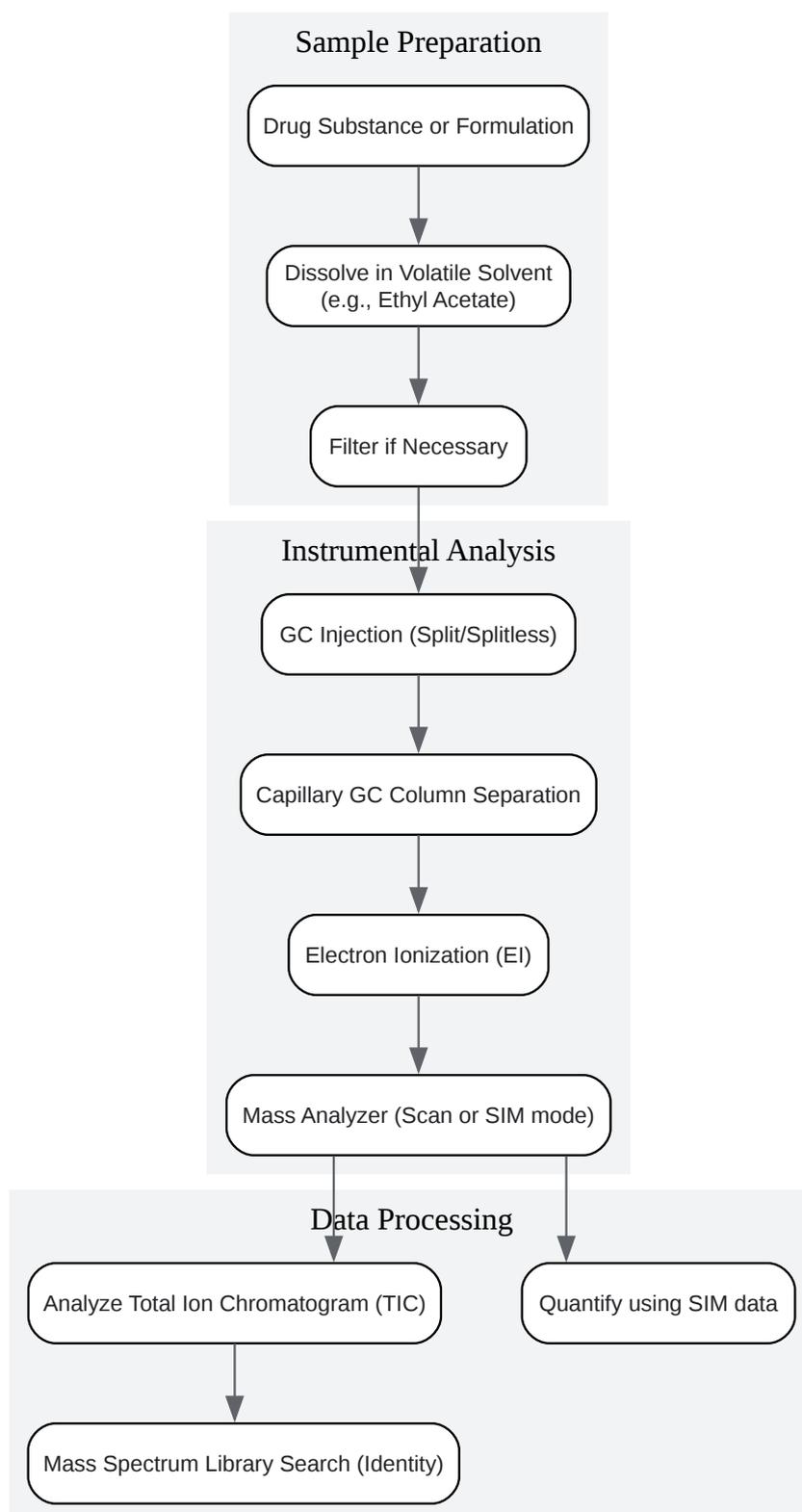
The method must be validated according to regulatory guidelines such as ICH Q2(R1) and the FDA's Bioanalytical Method Validation Guidance.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#)

Validation Parameter	Purpose	Typical Acceptance Criteria
Selectivity & Specificity	Ensure no interference from matrix components at the analyte's RT.	Response in blank matrix <20% of LLOQ response.
Linearity & Range	Demonstrate a linear relationship between concentration and response.	Correlation coefficient ( $r^2$ ) $\geq$ 0.99; standards within $\pm 15\%$ of nominal.
Accuracy & Precision	Determine the closeness of measured values to the true value.	Mean accuracy within 85-115% (80-120% for LLOQ); Precision (%CV) $\leq 15\%$ ( $\leq 20\%$ for LLOQ).
Limit of Quantification (LOQ)	Lowest concentration measured with acceptable accuracy/precision.	Signal-to-noise ratio > 10; meets accuracy/precision criteria.
Stability	Assess analyte stability under various conditions (freeze-thaw, etc.).	Mean concentration within $\pm 15\%$ of initial concentration.
Robustness	Measure capacity to remain unaffected by small method variations.	System suitability parameters remain within defined limits.

## PART II: Orthogonal Method — GC-MS Protocol for Purity and Identity

This protocol is ideal for analyzing the neat drug substance or simple formulations where high organic solvent content is acceptable.

### Experimental Workflow



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Caption: GC-MS workflow for purity analysis and orthogonal quantification.

## Materials and Instrumentation

- GC-MS System: Agilent 8890 GC with 5977B MSD, or equivalent.
- GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness) or similar non-polar column.[\[11\]](#)
- Reagents: Ethyl Acetate (GC grade), Dichloromethane (GC grade), Helium (UHP, 99.999%), reference standard.

## Step-by-Step Protocol

### 1. Standard and Sample Preparation:

- Prepare a 1 mg/mL stock solution of the reference standard in ethyl acetate.
- Create a calibration curve by diluting the stock solution (e.g., 1-100  $\mu$ g/mL) in ethyl acetate.
- For sample analysis, accurately weigh and dissolve the substance in ethyl acetate to a concentration within the calibration range.

### 2. GC-MS Instrumental Conditions:

Parameter	Recommended Setting
Inlet Mode	Split (50:1 ratio)
Inlet Temperature	280°C
Carrier Gas	Helium at 1.2 mL/min (constant flow)
Oven Program	Initial 100°C, hold 1 min; ramp 20°C/min to 300°C; hold 5 min.
MS Transfer Line	290°C
Ion Source Temp.	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 40-450) for identification; SIM for quantification
SIM Ions	Select 3-4 characteristic ions (e.g., m/z 79, 263, 219). Must be determined empirically.

Note: The oven program and SIM ions are starting points. The thermal stability of the sulfonyl group should be assessed; partial degradation can occur in the hot GC inlet.<sup>[12][13]</sup> If degradation is observed, a lower inlet temperature or derivatization may be required.

## Conclusion

The analytical methods detailed in this application note provide a robust framework for the reliable quantification of **Dimethyl-2-methylsulfonylazelate**. The primary LC-MS/MS method offers the high sensitivity and selectivity required for pharmacokinetic and trace-level analysis in complex matrices. The orthogonal GC-MS method is a valuable tool for purity assessment of the active substance and for confirmatory analyses. Both methods are designed to be validated in accordance with stringent global regulatory standards, ensuring data integrity for all stages of drug development.

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